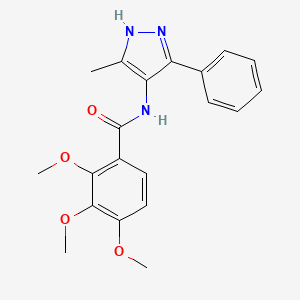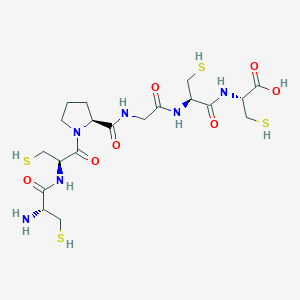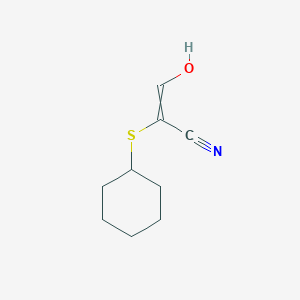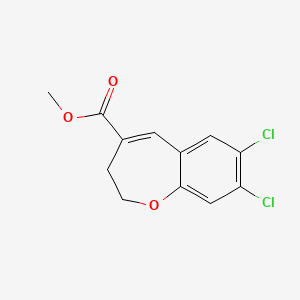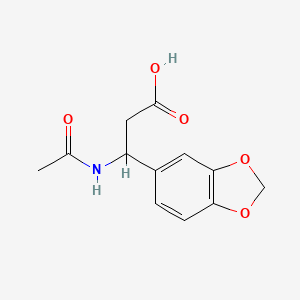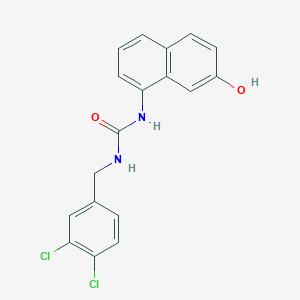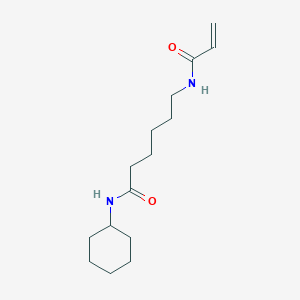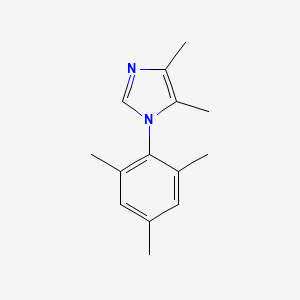
4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This particular compound features a substituted phenyl group and two methyl groups on the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves the condensation of 2,4,6-trimethylbenzaldehyde with glyoxal and ammonia or an amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is used as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structural features.
Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes or acting as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but with a single methyl group on the imidazole ring.
2-Methylimidazole: Another similar compound with the methyl group at a different position on the imidazole ring.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Uniqueness: 4,5-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is unique due to the presence of multiple methyl groups and a substituted phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
647841-31-4 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
4,5-dimethyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C14H18N2/c1-9-6-10(2)14(11(3)7-9)16-8-15-12(4)13(16)5/h6-8H,1-5H3 |
InChI Key |
FLNYCJUFOUHHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=NC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)

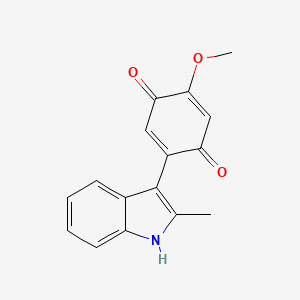
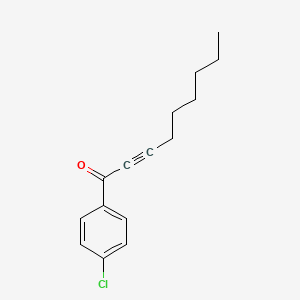
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
